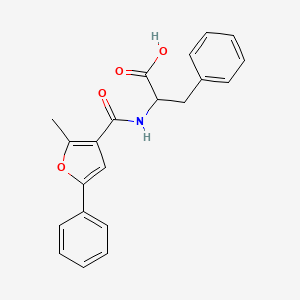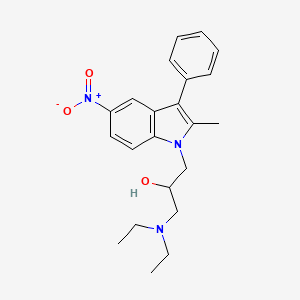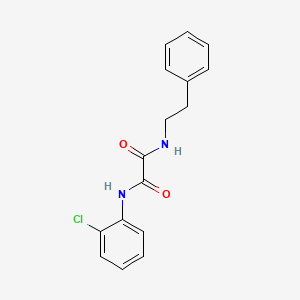
N-(2-methyl-5-phenyl-3-furoyl)phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-phenyl-3-furoyl)phenylalanine, also known as MPFA, is a synthetic amino acid derivative that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. MPFA has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-5-phenyl-3-furoyl)phenylalanine is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of antioxidant and detoxification enzymes. This compound has also been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines and inflammatory enzymes. Furthermore, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of inflammatory enzymes, such as COX-2 and iNOS. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been found to scavenge free radicals and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methyl-5-phenyl-3-furoyl)phenylalanine in lab experiments include its synthetic nature, which allows for easy modification and optimization, and its multiple biological activities, which make it a versatile tool for studying various biological processes. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential toxicity at high concentrations, which may require careful dosing.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-5-phenyl-3-furoyl)phenylalanine. One direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential applications in the treatment of cancer, either as a standalone agent or in combination with other anticancer drugs. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of N-(2-methyl-5-phenyl-3-furoyl)phenylalanine involves the reaction between 2-methyl-5-phenyl-3-furoic acid and L-phenylalanine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The reaction is carried out in a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and under mild conditions, such as room temperature and atmospheric pressure. The resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-phenyl-3-furoyl)phenylalanine has been studied extensively for its potential applications in drug development. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reducing the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been found to possess anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
2-[(2-methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14-17(13-19(26-14)16-10-6-3-7-11-16)20(23)22-18(21(24)25)12-15-8-4-2-5-9-15/h2-11,13,18H,12H2,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTWUJDKFASTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)

![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5179333.png)



![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)
![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)

![methyl [(6-{[2-(4-morpholinylcarbonyl)benzoyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5179377.png)

![1-(4-allyl-2-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5179398.png)
